molecular formula C8H16ClN B1265521 1-(2-Chloroethyl)azepane CAS No. 2205-31-4

1-(2-Chloroethyl)azepane

Cat. No. B1265521
CAS RN: 2205-31-4
M. Wt: 161.67 g/mol
InChI Key: FEZWHSLWYVTEDN-UHFFFAOYSA-N
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Description

“1-(2-Chloroethyl)azepane” is a chemical compound with the empirical formula C8H17Cl2N . It is also known as 2-chloroethylazepane or 1-(azepan-1-yl)-2-chloroethane.


Molecular Structure Analysis

The molecular weight of “1-(2-Chloroethyl)azepane” is 198.13 . The SMILES string representation is Cl.ClCCN1CCCCCC1 .


Physical And Chemical Properties Analysis

“1-(2-Chloroethyl)azepane” is a solid compound . Its molecular formula is C8H17Cl2N, and it has a molecular weight of 198.13 .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Pharmacological Agents

1-(2-Chloroethyl)azepane is utilized in medicinal chemistry for the synthesis of various pharmacological agents. Its structure serves as a building block in the development of compounds with potential therapeutic effects. For instance, it can be modified to create ligands that may interact with central nervous system receptors or enzymes involved in disease pathways .

Material Science: Polymer Synthesis

In material science, this compound finds application in the synthesis of polymers. Its chloroethyl group can initiate polymerization reactions, leading to the creation of novel polymeric materials with specific mechanical and chemical properties for industrial use .

Environmental Science: Study of Toxicity and Degradation

Researchers use 1-(2-Chloroethyl)azepane to study environmental toxicity and degradation processes. Its behavior in aquatic environments and its impact on various organisms can provide insights into the ecological risks associated with halogenated heterocycles .

Analytical Chemistry: Chromatography Standards

In analytical chemistry, 1-(2-Chloroethyl)azepane can be employed as a standard in chromatographic methods to calibrate instruments or to develop new analytical techniques for detecting similar structures in complex mixtures .

Pharmacology: Drug Metabolism Studies

This compound is also significant in pharmacology for drug metabolism studies. It can be used to investigate metabolic pathways and the biotransformation of therapeutic agents, aiding in the understanding of drug efficacy and safety .

Industrial Applications: Chemical Intermediate

1-(2-Chloroethyl)azepane serves as a chemical intermediate in various industrial processes. It can be used in the manufacture of dyes, resins, and other chemicals where its reactive chloroethyl group is essential for subsequent chemical transformations .

Safety and Hazards

The safety data sheet for “1-(2-Chloroethyl)azepane” indicates that it is hazardous. It has the hazard statements H301 and H412, which correspond to “Toxic if swallowed” and “Harmful to aquatic life with long-lasting effects”, respectively . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

properties

IUPAC Name

1-(2-chloroethyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClN/c9-5-8-10-6-3-1-2-4-7-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZWHSLWYVTEDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176526
Record name 1H-Azepine, hexahydro-1-(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloroethyl)azepane

CAS RN

2205-31-4
Record name 1-(2-Chloroethyl)azepane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2205-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Azepine, hexahydro-1-(2-chloroethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002205314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Azepine, hexahydro-1-(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-chloroethyl)hexahydro-1H-azepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.922
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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